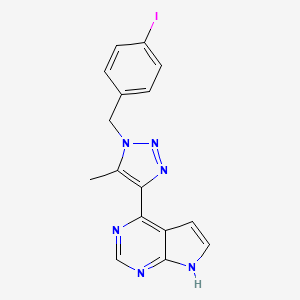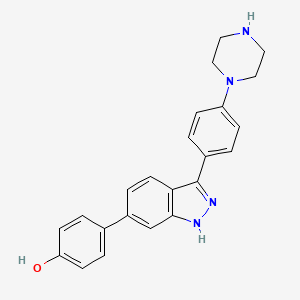
Fgfr2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr2-IN-2 is a small molecule inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis. Abnormal FGFR2 signaling is implicated in various cancers, making FGFR2 inhibitors like this compound valuable in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr2-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound may yield a ketone or aldehyde, while reduction of a nitro group may produce an amine .
Aplicaciones Científicas De Investigación
Fgfr2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR2 signaling pathways and to develop new FGFR2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR2 in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with aberrant FGFR2 signaling, such as gastric cancer and cholangiocarcinoma.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR2-targeted therapies
Mecanismo De Acción
Fgfr2-IN-2 exerts its effects by binding to the ATP-binding site of FGFR2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately blocking the FGFR2-mediated signaling pathways involved in cell proliferation and survival. The inhibition of FGFR2 signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor targeting FGFR1-4, used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity against FGFR-deregulated tumors.
Bemarituzumab: A monoclonal antibody targeting FGFR2b, under investigation for gastric and gastroesophageal junction cancers .
Uniqueness of Fgfr2-IN-2
This compound is unique in its selectivity for FGFR2, making it a valuable tool for studying FGFR2-specific signaling pathways. Its high specificity reduces off-target effects, which can be a limitation of broader-spectrum FGFR inhibitors like erdafitinib and futibatinib .
Propiedades
Fórmula molecular |
C23H22N4O |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-[3-(4-piperazin-1-ylphenyl)-1H-indazol-6-yl]phenol |
InChI |
InChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26) |
Clave InChI |
OYKIIJTXTXJYKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



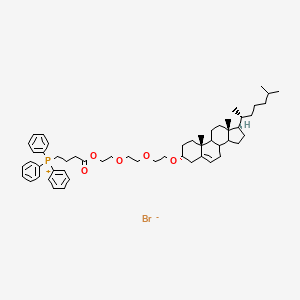

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
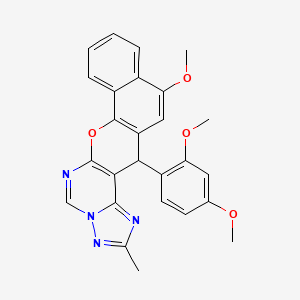
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
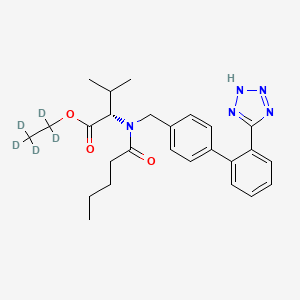
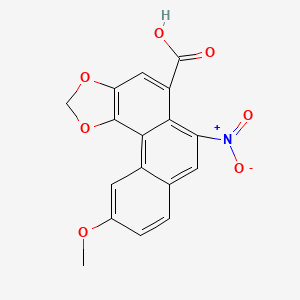

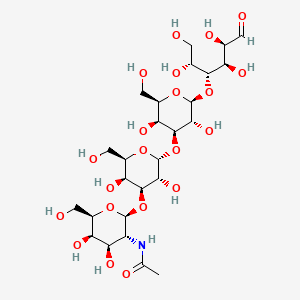
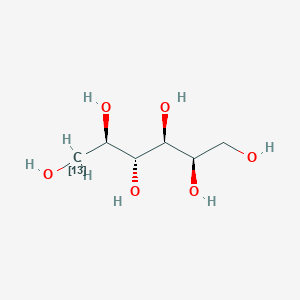
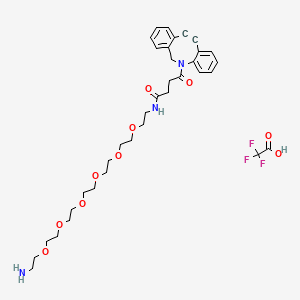
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
